Fragment Elaboration Advantage Over Parent Scaffold
The target compound (free base MW: 223.22 g/mol; HCl salt MW: 259.68 g/mol) adds approximately 86.6 Da relative to the parent scaffold 1-(difluoromethyl)-1H-pyrazol-3-amine (free base MW: 133.1 g/mol, CAS 865663-99-6) . For fragment-based drug discovery programs, this ~87 Da increment allows for systematic evaluation of lipophilic ligand efficiency (LLE) and group efficiency (GE) metrics when progressing from core fragment to elaborated hit, while remaining within Rule-of-3 fragment space. In contrast, the unsubstituted parent fragment provides no vector for N-alkyl SAR expansion .
| Evidence Dimension | Molecular weight (free base) for fragment elaboration |
|---|---|
| Target Compound Data | 223.22 g/mol (free base); 259.68 g/mol (HCl salt) |
| Comparator Or Baseline | 1-(Difluoromethyl)-1H-pyrazol-3-amine: 133.1 g/mol; 1-Benzyl-1H-pyrazol-3-amine: 173.21 g/mol |
| Quantified Difference | +86.6 Da vs. parent CHF2-pyrazole fragment; +50.0 Da vs. benzyl-pyrazole analog lacking CHF2 |
| Conditions | Calculated from molecular formulae C11H11F2N3 (target free base), C4H5F2N3 (parent), C10H11N3 (benzyl analog without CHF2) |
Why This Matters
For procurement, this molecular weight range positions the compound as an ideal 'fragment-elaboration intermediate'—heavier than a minimal fragment but lighter than a typical lead compound—supporting systematic SAR libraries that cannot be constructed from either analog alone.
